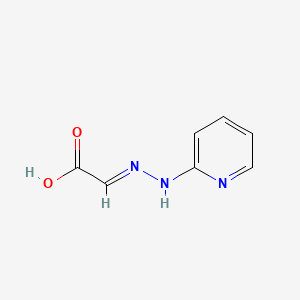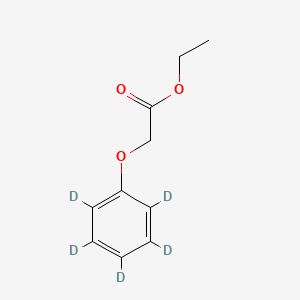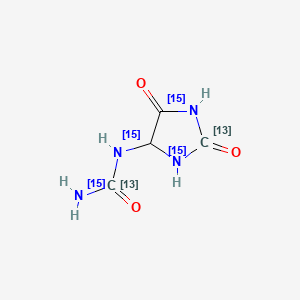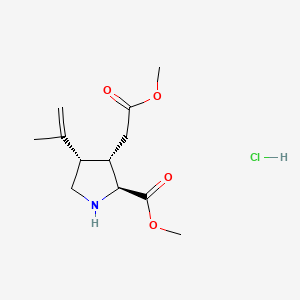
3-Oxo-3-desvinylquinine 9-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The process includes:
Oxidation: The initial step involves the oxidation of quinine to form 3-Oxo-3-desvinylquinine.
Acetylation: The next step is the acetylation of 3-Oxo-3-desvinylquinine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. the general approach involves large-scale synthesis using the same oxidation and acetylation steps, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different quinine derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acetylating Agents: Acetic anhydride is commonly used for acetylation reactions.
Major Products Formed
Scientific Research Applications
3-Oxo-3-desvinylquinine 9-Acetate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.
3-Oxo-3-desvinylquinine: The immediate precursor in the synthesis of this compound.
Quinidine: A stereoisomer of quinine with similar properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetylated form enhances its stability and reactivity, making it valuable in various research applications.
Properties
CAS No. |
1217524-13-4 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.406 |
IUPAC Name |
[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |
InChI Key |
JYRRDLVMUWTZKM-UNGYYTSISA-N |
SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


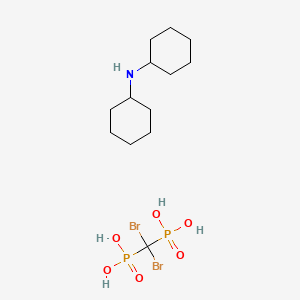
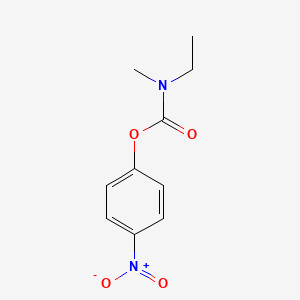
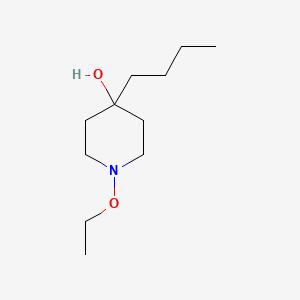
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
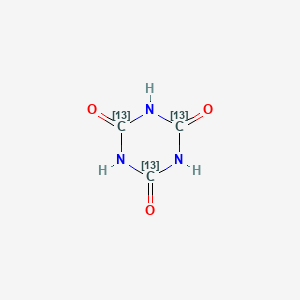
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
